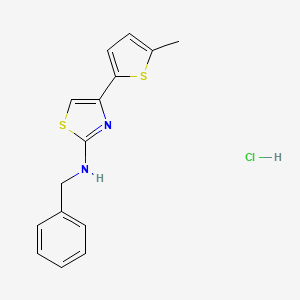

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Description

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a thiazole-derived secondary amine featuring a benzyl group at the N-position and a 5-methylthiophen-2-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for their diverse biological activities, including antimicrobial, antiviral, and antioxidant properties.

Synthetic routes for analogous compounds suggest that this molecule could be prepared via condensation of 4-(5-methylthiophen-2-yl)thiazol-2-amine with benzaldehyde derivatives, followed by reduction (e.g., NaBH₄) and subsequent HCl treatment to form the hydrochloride salt. Microwave-assisted synthesis methods using ethanol and HCl, as described in , may also apply, optimizing reaction efficiency.

Properties

IUPAC Name |

N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZUVWOYYQOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole derivative.

Methylation of the Thiophene Ring: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound with a thiazole ring and a thiophene moiety, known for their biological activities. The compound has a benzyl group attached to the nitrogen of the thiazole, which enhances its lipophilicity and bioavailability.

Potential Applications

This compound has potential applications in various fields. Studies on the interactions of this compound with biological targets are crucial.

This compound shares structural similarities with other compounds containing thiazole or thiophene moieties. The compound is unique because of its combination of a benzyl group and a methyl-substituted thiophene ring attached to a thiazole core, which may enhance its lipophilicity and biological activity compared to similar compounds lacking these features.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(5-Methylthiophen-2-yl)thiazol-2-amines | Thiazole ring, methylthiophene | Anti-inflammatory, antimicrobial |

| N-Benzylthiazole derivatives | Benzyl group, thiazole core | Anticancer, anti-inflammatory |

| 5-Methylthiazole derivatives | Methyl substituent on thiazole | Antioxidant, antibacterial |

Mechanism of Action

The mechanism of action of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride with related N-substituted thiazol-2-amine derivatives from :

| Compound Name | Thiazole-4 Substituent | Benzyl Substituent | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| N-(4-Bromobenzyl)-4-phenylthiazol-2-amine (4j) | Phenyl | 4-Bromobenzyl | 345.0060 | Pale yellow solid |

| N-Benzyl-4-(2-bromophenyl)thiazol-2-amine (4m) | 2-Bromophenyl | Benzyl | 345.0048 | Off-white solid |

| N-Benzyl-4-(p-tolyl)thiazol-2-amine (4n) | p-Tolyl (methylphenyl) | Benzyl | 281.1110 | Off-white solid |

| Target Compound | 5-Methylthiophen-2-yl | Benzyl | ~300–310 (estimated) | Likely solid |

Key Observations :

- Substituent Effects : The target compound’s 5-methylthiophen-2-yl group introduces sulfur-based aromaticity, contrasting with the purely hydrocarbon-based substituents (e.g., phenyl, p-tolyl) in compounds 4j, 4m, and 4n. This difference may enhance electron density at the thiazole ring, affecting reactivity and binding to biological targets.

- Molecular Weight : The estimated molecular weight (~300–310 g/mol) is lower than 4j and 4m (both ~345 g/mol) due to the lighter thiophene ring compared to brominated or bulky phenyl groups.

- Solid-State Properties : All compounds are solids, but the target’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs.

Pharmacological Potential

While specific data on the target compound’s bioactivity are unavailable, insights can be drawn from structurally related molecules:

- Antioxidant Activity : Thiazole derivatives with arylmethylamine moieties (e.g., compounds in ) exhibit radical scavenging properties. The electron-rich thiophene in the target compound may enhance redox activity.

- Enzyme Inhibition: notes that thiazole-amide derivatives inhibit the PFOR enzyme via amide conjugation.

- Antimicrobial Potential: Brominated analogs like 4j and 4m may have enhanced antimicrobial activity due to halogen electronegativity, whereas the target’s thiophene might prioritize interactions with sulfur-binding enzymes.

Biological Activity

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities due to its unique structural features, which include a thiazole ring, a thiophene moiety, and a benzyl group. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

This compound is characterized by the following structural elements:

- Thiazole Ring : Known for its role in various pharmacologically active compounds.

- Benzyl Group : Enhances lipophilicity and bioavailability.

- Methylthiophene Ring : Adds to the compound's unique properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This potential was highlighted in research comparing it to known anti-inflammatory drugs like celecoxib .

- Anticancer Potential : Similar thiazole derivatives have shown anticancer activities, and this compound may exhibit similar effects due to its structural analogies with other anticancer agents .

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazole derivatives regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amines | Thiazole ring, methylthiophene, benzyl group | Antimicrobial, anti-inflammatory |

| 4-(5-Methylthiophen-2-yl)thiazol-2-amines | Thiazole ring, methylthiophene | Anti-inflammatory, antimicrobial |

| N-Benzylthiazole derivatives | Benzyl group, thiazole core | Anticancer, anti-inflammatory |

| 5-Methylthiazole derivatives | Methyl substituent on thiazole | Antioxidant, antibacterial |

This table illustrates that the unique combination of structural features in N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amines may enhance its biological activity compared to similar compounds lacking these features.

The mechanisms underlying the biological activities of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amines are still under investigation. However, the following pathways have been proposed based on related compounds:

- Inhibition of COX Enzymes : The compound may inhibit COX enzymes involved in prostaglandin synthesis, thereby reducing inflammation .

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and disruption of metabolic pathways could contribute to its antimicrobial effects.

- Anticancer Mechanisms : Potential mechanisms include induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amines. For instance:

- A study evaluated the anti-inflammatory potential of various thiazole derivatives using COX enzyme assays. Compounds were tested for their IC50 values against COX enzymes, revealing several potent inhibitors .

- Another study explored the antimicrobial activity of related thiazole compounds against various bacterial strains, demonstrating significant efficacy and paving the way for further exploration into their therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis typically involves coupling substituted thiazol-2-amine derivatives with benzyl halides or aldehydes under mild acidic or basic conditions. For example, and describe protocols where thiazol-2-amine intermediates react with chloroacetyl chloride or benzyl halides in the presence of triethylamine as a base. Key considerations include:

- Solvent choice : Tetrahydrofuran (THF) or dioxane is often used to stabilize reactive intermediates.

- Temperature control : Ice baths are employed to mitigate exothermic reactions during acyl chloride additions .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures ensures high purity .

Q. How is the hydrochloride salt of this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, as demonstrated in and , which reveal intermolecular hydrogen bonding (e.g., N–H⋯Cl⁻) and protonation sites. Complementary techniques include:

- ¹H/¹³C NMR : To verify aromatic proton environments and substituent integration.

- Mass spectrometry (HRMS) : For molecular ion confirmation and chloride adduct detection.

- Elemental analysis : To validate stoichiometry of the hydrochloride salt .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?

and highlight thiazole derivatives’ antimicrobial and anticancer properties. Standard assays include:

- Antimicrobial susceptibility testing : MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition studies : Targeting PFOR (pyruvate:ferredoxin oxidoreductase) or acetylcholinesterase for mechanistic insights .

Advanced Research Questions

Q. How do protonation states and hydrogen-bonding networks in the hydrochloride salt influence its crystallographic packing and solubility?

reveals that protonation at the thiazole nitrogen or benzylamine group dictates hydrogen-bonding patterns. For example, N–H⋯Br⁻ interactions in hydrobromide analogs stabilize centrosymmetric dimers, while water-mediated networks enhance solubility in polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) can predict packing efficiency and solubility trends .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis, particularly regarding by-product formation?

By-products often arise from competing pathways, such as over-alkylation or oxidation. and suggest:

- In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.

- Optimized stoichiometry : Limiting reagent ratios (e.g., 1:1.2 for amine:acyl chloride) suppress side reactions.

- Greener conditions : Solvent-free Eaton’s reagent protocols reduce hydrolysis risks .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Modify the 5-methylthiophene or benzyl groups to alter lipophilicity (logP) and bioavailability. lists analogs with dichlorophenyl or trifluoromethyl groups for comparative studies.

- Bioisosteric replacement : Replace the thiophene ring with pyrazine (as in ) to enhance π-stacking interactions.

- Pharmacophore mapping : Molecular docking against PFOR or kinase targets identifies critical binding motifs .

Q. What advanced spectroscopic methods elucidate degradation pathways of the hydrochloride salt under varying pH and temperature conditions?

- Stability-indicating HPLC : Quantify degradation products (e.g., free amine or thiophene oxidation by-products).

- LC-MS/MS : Identify transient intermediates during accelerated stability testing.

- Solid-state NMR : Monitor hygroscopicity-driven phase changes in the hydrochloride form .

Q. How do intermolecular interactions in the solid state affect the compound’s dissolution rate and bioavailability?

Cocrystal engineering (e.g., with succinic acid) can modulate dissolution. shows that hydrogen-bonded chains in crystal lattices correlate with slower release profiles. Pairing dynamic vapor sorption (DVS) with dissolution testing quantifies these effects .

Methodological Notes for Data Interpretation

- Contradictory data : If SCXRD and NMR data conflict (e.g., unexpected proton environments), validate via variable-temperature NMR or DFT calculations .

- Scale-up challenges : Reproduce small-scale yields by maintaining strict anhydrous conditions and inert atmospheres during benzylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.